Diethyl 5-ethylpyridine-2,3-dicarboxylate
Overview
Description
Diethyl 5-ethylpyridine-2,3-dicarboxylate is an organic compound with the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol . It is a crucial intermediate in various fields, including dyes, medicines, and pesticides. The compound’s significance grew with the development of efficient imidazolinone herbicides in the 1980s, leading to increased market demand.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
Diethyl 5-ethylpyridine-2,3-dicarboxylate can be synthesized through several methods. One notable process involves the Claisen condensation of diethyl oxalate and ethyl chloroacetate, catalyzed by sodium ethoxide, to synthesize 2-chloro-3-oxo-succinic acid diethyl ester. This intermediate is then cyclized to produce diethyl 5-ethyl-2,3-pyridinedicarboxylate in the presence of ammonium sulfamate. Another method involves the reaction of alpha-chloro methyl-oxalacetic ester and 2-ethyl acrylic aldehyde with ammonium acetate in an ethanol medium .
Chemical Reactions Analysis
Diethyl 5-ethylpyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield different pyridine-based products.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Cyclization: It can be cyclized to form various heterocyclic compounds.
Common reagents used in these reactions include sodium ethoxide, ammonium sulfamate, and various oxidizing and reducing agents. Major products formed from these reactions include pyridine derivatives and heterocyclic compounds.
Scientific Research Applications
Diethyl 5-ethylpyridine-2,3-dicarboxylate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a key intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pesticides, and herbicides.
Mechanism of Action
The mechanism of action of diethyl 5-ethylpyridine-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to bioactive molecules that interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific bioactive molecules synthesized from the compound .
Comparison with Similar Compounds
Diethyl 5-ethylpyridine-2,3-dicarboxylate can be compared with other similar compounds, such as:
Diethyl 2,3-pyridinedicarboxylate: Lacks the ethyl group at the 5-position.
Diethyl 2,4-pyridinedicarboxylate: Has carboxylate groups at different positions on the pyridine ring.
Diethyl 2,6-pyridinedicarboxylate: Another positional isomer with carboxylate groups at the 2 and 6 positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
diethyl 5-ethylpyridine-2,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-4-9-7-10(12(15)17-5-2)11(14-8-9)13(16)18-6-3/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPXTWXXNZJEHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1)C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446158 | |
Record name | Diethyl 5-ethylpyridine-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105151-39-1 | |
Record name | Diethyl 5-ethylpyridine-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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